molecular formula C15H12FNO3 B5816605 1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene

1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene

Cat. No.: B5816605
M. Wt: 273.26 g/mol
InChI Key: CLMFHASRSQJEPD-MDZDMXLPSA-N
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Description

1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluoro group, a nitroethenyl group, and a phenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluoro group can yield various substituted aromatic compounds.

Scientific Research Applications

1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It can be used as a probe to study biological processes involving aromatic compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene is unique due to the presence of both a fluoro group and a nitroethenyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1-fluoro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMFHASRSQJEPD-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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